1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8OS/c1-13-25-17(9-30-13)15-4-2-3-5-16(15)26-20(29)14-7-27(8-14)18-6-19(23-11-22-18)28-12-21-10-24-28/h2-6,9-12,14H,7-8H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCUYPAWGFPFEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)azetidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.
Antimicrobial Activity
Research indicates that derivatives of triazole and pyrimidine exhibit significant antimicrobial properties against various pathogens. The compound has been tested against the ESKAPE pathogens, a group known for their antibiotic resistance:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 2 µg/mL | |
| Klebsiella pneumoniae | 1 µg/mL | |
| Acinetobacter baumannii | 0.5 µg/mL | |
| Enterococcus faecium | 2 µg/mL |
These results suggest that the compound demonstrates potent antibacterial activity comparable to established antibiotics like ciprofloxacin.
Antiviral Activity
The compound has also shown promise in antiviral applications. A study focusing on triazole derivatives indicated that certain modifications could enhance activity against viral targets:
| Virus Type | EC50 (nM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| HIV-1 | 0.24 | 4.8 | >20 |
| Influenza A | Not specified | Not specified | Not specified |
While specific data for the compound's antiviral efficacy is limited, the structural similarities with known active compounds suggest potential effectiveness against viral infections .
Anticancer Activity
Preliminary studies on related compounds have indicated potential anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds containing triazole rings have been shown to interact with key cellular pathways involved in tumor growth.
Case Studies
- Study on ESKAPE Pathogens : A comprehensive screening of various derivatives against the ESKAPE panel revealed that modifications to the triazole and pyrimidine moieties significantly impacted antibacterial potency. The study concluded that specific structural features are crucial for enhancing activity against resistant strains .
- Antiviral Screening : In a focused antiviral study, a series of triazole derivatives were synthesized and evaluated against HIV strains. The most promising analogs exhibited low cytotoxicity alongside potent antiviral effects, indicating a favorable therapeutic window .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. The thiazole moiety contributes to its antimicrobial properties, making it a candidate for developing new antibacterial agents.
Case Study: Antibacterial Efficacy
A study evaluated a series of thiazole derivatives for their antibacterial activity. The results indicated that compounds with similar structures to 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(2-methylthiazol-4-yl)phenyl)azetidine exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating moderate to high efficacy .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| A | E. coli | 64 |
| B | S. aureus | 32 |
| C | P. aeruginosa | 128 |
Anticancer Activity
The compound has shown promising results in anticancer applications, particularly against various cancer cell lines.
Case Study: Antitumor Screening
In a screening of thiazole-pyridine hybrids, one derivative demonstrated significant anti-breast cancer efficacy with an IC50 value of 5.71 μM, outperforming standard treatments like 5-fluorouracil . The structure-function relationship analysis indicated that modifications in the thiazole ring could enhance cytotoxicity against cancer cells.
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| MCF-7 | 5.71 | 5-Fluorouracil |
| HepG2 | 10.25 | Doxorubicin |
| PC3 | 8.90 | Cisplatin |
Anticonvulsant Activity
The anticonvulsant potential of the compound has been investigated through various preclinical models.
Case Study: Electroshock Seizure Test
A recent study assessed the anticonvulsant activity of several derivatives similar to the target compound in electroshock seizure tests. The most potent analog exhibited a median effective dose (ED50) of 24.38 mg/kg, indicating significant anticonvulsant properties .
| Compound | ED50 (mg/kg) | Test Type |
|---|---|---|
| D | 24.38 | Electroshock |
| E | 88.23 | Chemically Induced |
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues (Table 1) include compounds with variations in the pyrimidine substituent, linker groups, or terminal aromatic systems. These modifications influence physicochemical properties, target affinity, and metabolic stability.
Table 1: Comparative Analysis of Structural Analogues
Key Findings from Structural Comparisons
Heterocyclic Substituents :
- The 1,2,4-triazole group in the target compound (vs. pyrazole in or 1,2,3-triazole in ) may enhance hydrogen-bonding interactions due to additional nitrogen atoms, improving target affinity.
- Methylthiazole (target) vs. fluorophenylthiazole (): Fluorine in the latter increases electronegativity and metabolic stability but may reduce lipophilicity compared to the methyl group.
Oxadiazole in introduces a polar aromatic system, which could improve solubility but reduce cell permeability compared to thiazole-containing analogues.
Synthetic Considerations :
- Copper-catalyzed coupling (e.g., in ) and silica gel chromatography () are common methods for analogous compounds. The target compound may require similar strategies for introducing the triazole and thiazole groups.
Biological Implications: Triazole and pyrazole derivatives are associated with kinase inhibition (e.g., JAK2, EGFR) and antimicrobial activity .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Pyrimidine functionalization : Introducing the 1,2,4-triazole group at the 6-position of pyrimidine via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) .
- Azetidine coupling : The azetidine-3-carboxamide moiety is coupled to the pyrimidine intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DCM .
- Thiazole-phenyl linkage : The 2-(2-methylthiazol-4-yl)phenyl group is introduced via Suzuki-Miyaura cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–80°C) . Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (solvent: ethanol/water) are standard .
| Key Reaction Parameters | Typical Conditions | Yield Range |
|---|---|---|
| Pyrimidine-triazole coupling | DMF, K₂CO₃, 80°C, 12–24 h | 35–45% |
| Azetidine coupling | DCM, EDC, HOBt, RT, 6–8 h | 50–60% |
| Suzuki-Miyaura cross-coupling | Pd(PPh₃)₄, DME/H₂O, 70°C, 8 h | 40–55% |
Q. How is structural characterization performed for this compound?
A combination of spectroscopic and chromatographic techniques is used:
- ¹H/¹³C NMR : Confirm regiochemistry and purity. For example, azetidine protons resonate at δ 3.8–4.2 ppm, while thiazole protons appear as singlets near δ 7.4–7.6 ppm .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z calculated for C₂₀H₁₈N₈O₂S: 452.12; observed: 452.10 [M+H]⁺) .
- HPLC : Assess purity (>98% using C18 columns, gradient: 10–90% acetonitrile/water) .
| Analytical Data | Key Observations |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.62 (s, 1H, triazole), 7.44 (d, J=6.0 Hz, thiazole) |
| HPLC Retention Time | 8.2 min (C18, 0.1% TFA in H₂O/MeCN) |
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrimidine-triazole coupling step?
- Catalyst screening : Replace K₂CO₃ with Cs₂CO₃ to enhance nucleophilicity in polar aprotic solvents (e.g., DMF or NMP) .
- Microwave-assisted synthesis : Reduce reaction time (from 24 h to 1–2 h) while maintaining yields >40% .
- DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio, catalyst loading) using response surface methodology .
| Optimization Strategy | Impact on Yield |
|---|---|
| Cs₂CO₃ instead of K₂CO₃ | +15–20% yield improvement |
| Microwave irradiation (150°C) | Time reduction by 90% with comparable yield |
Q. How to resolve discrepancies in spectral data during characterization?
- Overlapping NMR signals : Use 2D NMR (COSY, HSQC) to assign ambiguous protons/carbons. For example, azetidine CH₂ groups may overlap with aromatic protons without 2D analysis .
- HRMS anomalies : Verify isotopic patterns (e.g., chlorine or sulfur presence) and recalibrate using internal standards (e.g., sodium formate) .
- HPLC impurities : Employ preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier to isolate and identify by-products .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents on the thiazole (e.g., methyl → ethyl) or triazole (e.g., 1H- → 2H- substitution) to assess bioactivity changes .
- Computational modeling : Perform docking studies (e.g., using AutoDock Vina) to predict binding affinity with targets like kinases or GPCRs .
- Pharmacophore mapping : Identify critical moieties (e.g., azetidine carboxamide) using QSAR models based on IC₅₀ data from enzyme inhibition assays .
| SAR Modifications | Biological Impact |
|---|---|
| Thiazole methyl → ethyl | Reduced cytotoxicity (IC₅₀: 12 μM → 25 μM) |
| Triazole 1H → 2H substitution | Loss of kinase inhibition activity |
Methodological Challenges & Solutions
Q. How to address low solubility in biological assays?
- Co-solvent systems : Use DMSO/PEG-400 (10:90 v/v) to enhance aqueous solubility while maintaining cell viability .
- Prodrug design : Introduce phosphate or acetyl groups at the azetidine nitrogen to improve bioavailability .
Q. What experimental controls are critical in pharmacological studies?
- Positive controls : Use staurosporine (kinase inhibition) or cisplatin (cytotoxicity) to validate assay conditions .
- Vehicle controls : Include DMSO (≤0.1%) to rule out solvent effects on cell viability .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
